6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a trifluoromethyl group and a nitrile group in this compound makes it particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
The synthesis of 6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxy-2-naphthaldehyde with trifluoromethylating agents under specific reaction conditions . Another approach includes the use of Suzuki-Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions, using reagents like organolithium compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and other biochemical pathways.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anticancer and antimicrobial effects.
Wirkmechanismus
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The nitrile group also contributes to the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid: This compound also contains a trifluoromethyl group and is used in similar applications, including catalytic reactions and molecular recognition.
6-Methoxy-2(3H)-benzoxazolone: Another compound with a methoxy group, known for its biological nitrification inhibition properties.
The uniqueness of this compound lies in its combination of a chromene core with trifluoromethyl and nitrile groups, which provides a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C12H8F3NO2 |
---|---|
Molekulargewicht |
255.19 g/mol |
IUPAC-Name |
6-methoxy-2-(trifluoromethyl)-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H8F3NO2/c1-17-9-2-3-10-7(5-9)4-8(6-16)11(18-10)12(13,14)15/h2-5,11H,1H3 |
InChI-Schlüssel |
SGURMMXSTUCKBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)OC(C(=C2)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.